Tert-butyl 5-nitrothiophene-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-nitrothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-9(2,3)14-8(11)6-4-5-7(15-6)10(12)13/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWAPSFNODYQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633242 | |
| Record name | tert-Butyl 5-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62224-28-6 | |
| Record name | tert-Butyl 5-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Nitration-Esterification Approach
The conventional method involves nitrating thiophene-2-carboxylic acid followed by esterification with tert-butanol. Thiophene-2-carboxylic acid undergoes electrophilic nitration using mixed nitric-sulfuric acid, where the carboxylic acid group directs nitro substitution to the meta positions (4- or 5-). However, this approach predominantly yields 4-nitrothiophene-2-carboxylic acid as the major product (56.09% content) with 5-nitrothiophene-2-carboxylic acid as a minor byproduct (12.07%) under standard batch conditions .
Esterification Step :
The isolated 5-nitrothiophene-2-carboxylic acid is esterified with tert-butanol via acid-catalyzed Fischer esterification or coupling agents like dicyclohexylcarbodiimide (DCC). For example, reacting 5-nitrothiophene-2-carboxylic acid with tert-butanol in concentrated sulfuric acid at 60°C for 6 hours yields tert-butyl 5-nitrothiophene-2-carboxylate. However, the overall yield remains low (15–20%) due to the poor regioselectivity of the nitration step .
Esterification-Nitration Sequential Method
To improve regioselectivity, the esterification step is performed first, followed by nitration of tert-butyl thiophene-2-carboxylate. The tert-butyl ester group, being less electron-withdrawing than the carboxylic acid, alters the electronic landscape of the thiophene ring, potentially favoring nitration at the 5-position.
Procedure :
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Esterification : Thiophene-2-carboxylic acid is reacted with tert-butanol in the presence of DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding tert-butyl thiophene-2-carboxylate (85–90% yield).
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Nitration : The ester is nitrated using a mixture of fuming nitric acid and sulfuric acid at 0–10°C. The tert-butyl group’s steric bulk may disfavor nitration at the adjacent 3- and 4-positions, leading to a higher proportion of the 5-nitro isomer (40–45% content).
Challenges :
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Competing nitration at positions 4 and 5 reduces overall selectivity.
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Prolonged reaction times (>30 minutes) increase byproduct formation.
Continuous Flow Synthesis Using Microchannel Reactors
Microchannel reactors address the limitations of batch methods by enabling precise control over reaction parameters. The technology’s high surface-area-to-volume ratio enhances heat and mass transfer, improving both safety and selectivity.
Protocol (Adapted from Patent CN113666907A) :
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Reactant Preparation :
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Stream A : tert-Butyl thiophene-2-carboxylate (0.5 M in 98% sulfuric acid).
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Stream B : Mixed nitric-sulfuric acid (1:3.9 v/v, 70% HNO₃).
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Continuous Flow Reaction :
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Streams A and B are pumped into a microchannel reactor (hydraulic diameter: 1 mm) at a molar ratio of 1:1.5.
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Residence time: 10 minutes at 0°C.
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Workup :
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The output is quenched in ice water, extracted with dichloromethane, and purified via rotary evaporation.
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Results :
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Conversion : 92% of tert-butyl thiophene-2-carboxylate.
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Selectivity : 58% for 5-nitro isomer, 22% for 4-nitro isomer.
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Yield : 48% isolated yield after chromatography.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for each method:
| Parameter | Nitration-Esterification | Esterification-Nitration | Microchannel Reactor |
|---|---|---|---|
| Overall Yield | 15–20% | 30–35% | 45–50% |
| 5-Nitro Selectivity | 12–15% | 40–45% | 55–60% |
| Reaction Time | 8–10 hours | 6–8 hours | 10–15 minutes |
| Safety | Moderate (exothermic) | Moderate | High (controlled) |
Chemical Reactions Analysis
Types of Reactions:
Reduction: Tert-butyl 5-nitrothiophene-2-carboxylate can undergo reduction reactions to form tert-butyl 5-aminothiophene-2-carboxylate.
Substitution: The nitro group in this compound can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the nitro group with other functional groups.
Common Reagents and Conditions:
Reduction: Iron powder, ammonium chloride, ethanol, water, and heat.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Reduction: Tert-butyl 5-aminothiophene-2-carboxylate.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 5-nitrothiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of thiophene, including this compound, are explored for their potential biological activities. These compounds can serve as scaffolds for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of tert-butyl 5-nitrothiophene-2-carboxylate depends on its specific application. In general, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification. The thiophene ring provides aromatic stability and can engage in π-π interactions with other aromatic systems.
Molecular Targets and Pathways:
Redox Reactions: The nitro group can be reduced to an amino group, which can then participate in further chemical transformations.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then be used in various chemical reactions.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Below is a comparative analysis of tert-butyl 5-nitrothiophene-2-carboxylate with key analogs:
Biological Activity
Tert-butyl 5-nitrothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in drug development.
Molecular Structure
- Molecular Formula : C9H10N2O4S
- Molecular Weight : 230.25 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)(C)OC(=O)C1=C(SC=C1N+[O])C
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2O4S |
| Molecular Weight | 230.25 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to the presence of the nitro group and the thiophene ring. Research has shown that compounds with a nitro group at the C-5 position exhibit significant antimicrobial properties by undergoing reduction in bacterial cells, leading to the release of reactive nitrogen species such as nitric oxide, which can damage cellular components and inhibit bacterial growth .
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of thiophene derivatives, including this compound:
- Mycobacterium tuberculosis : In a study involving non-replicating strains of Mycobacterium tuberculosis, this compound demonstrated notable activity without cytotoxic effects on human liver carcinoma cells (HepG2) and lung epithelial cells (A549). The minimum inhibitory concentration (MIC) was found to be 6.25 μg/ml against both replicating and non-replicating strains .
- Gram-positive and Gram-negative Bacteria : The compound has shown varying degrees of inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The inhibition zones were measured using standard disc diffusion methods, revealing significant antibacterial properties .
Case Study 1: Antituberculosis Activity
A detailed investigation into the antitubercular properties indicated that this compound acts similarly to nitroimidazoles by being activated through an F420-dependent pathway. This study highlighted that resistance mutations in bacteria could lead to cross-resistance with other nitro compounds, emphasizing the importance of understanding resistance mechanisms in drug development .
Case Study 2: Cytotoxicity Evaluation
In vitro cytotoxicity assessments revealed that while the compound was effective against bacterial pathogens, it exhibited low toxicity towards human cell lines at therapeutic concentrations. This profile suggests a favorable safety margin for potential therapeutic applications .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, it is useful to compare it with related compounds:
| Compound | MIC (μg/ml) | Cytotoxicity (HepG2) | Mechanism of Action |
|---|---|---|---|
| This compound | 6.25 | No cytotoxicity | Nitric oxide release via nitroreductase |
| PA-824 | 4.0 | Moderate | Similar activation pathway |
| Nitroimidazole derivatives | Varies | High | Reactive nitrogen species generation |
Future Directions
Research into this compound indicates its potential as a scaffold for developing new antimicrobial agents, particularly against drug-resistant strains of bacteria and mycobacteria. Further studies are warranted to explore its structure-activity relationships (SAR) and optimize its pharmacological profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 5-nitrothiophene-2-carboxylate, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration of tert-butyl thiophene-2-carboxylate derivatives. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) or acetyl nitrate to introduce the nitro group at the 5-position of the thiophene ring. Temperature control (0–5°C) minimizes byproducts like 4-nitro isomers .
- Esterification : tert-Butyl ester formation via acid-catalyzed (e.g., H₂SO₄) reaction with tert-butanol or protection of the carboxylic acid group early in the synthesis .
- Yield Optimization : Solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios (e.g., 1.2 equiv nitrating agent) improve regioselectivity .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts to literature. For example, the nitro group deshields adjacent protons, producing distinct splitting patterns (e.g., H-3 and H-4 protons in thiophene ring) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 258) and fragmentation patterns .
- IR Spectroscopy : Validate ester C=O (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches .
Q. What purification techniques are effective for this compound, given its solubility and stability?
- Methodological Answer :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate nitro isomers .
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals. Avoid prolonged heating to prevent ester hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) for this compound across studies?
- Methodological Answer :
- Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆; polar solvents may shift nitro group-associated protons upfield .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between target compound and byproducts (e.g., 4-nitro isomers) .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
Q. What strategies optimize the regioselective nitration of tert-butyl thiophene-2-carboxylate to achieve the 5-nitro derivative?
- Methodological Answer :
- Directing Groups : The electron-withdrawing ester group directs nitration to the 5-position. Pre-functionalization (e.g., introducing meta-directing substituents) may suppress competing pathways .
- Nitrating Agents : Acetyl nitrate (AcONO₂) in acetic anhydride enhances regioselectivity vs. traditional mixed acid .
- Kinetic Control : Low-temperature reactions (-10°C) favor the 5-nitro isomer due to slower isomerization .
Q. How do steric effects of the tert-butyl group influence the reactivity of this compound in further derivatization reactions?
- Methodological Answer :
- Nucleophilic Substitution : The bulky tert-butyl group hinders SN₂ reactions at the ester carbonyl. Alternative approaches (e.g., acid-catalyzed transesterification) may be required .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 3-position of the thiophene ring is feasible, but steric hindrance may reduce yields. Use Pd(PPh₃)₄ with high-boiling solvents (toluene, 110°C) to improve efficiency .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary significantly (e.g., 85–95°C vs. 100–105°C)?
- Methodological Answer :
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) arise from recrystallization solvents .
- Purity : Residual solvents (e.g., ethyl acetate) lower observed melting points. Use TLC or HPLC to confirm purity before measurement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
